molecular formula C15H25NO3 B1523039 Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate CAS No. 1065075-83-3

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Cat. No. B1523039
CAS RN: 1065075-83-3
M. Wt: 267.36 g/mol
InChI Key: ZRGCCFSHYNJSQV-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry due to their stability and protective properties. The tert-butyl group is known for its bulky nature and resistance to acid and base hydrolysis . Allyloxy groups are often used in the synthesis of polymers and other complex organic molecules . Piperidine is a common structure in medicinal chemistry, known for its basicity and ability to influence the 3D conformation of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring, a common feature in many pharmaceuticals and natural products. The tert-butyl group would provide steric bulk, and the allyloxy group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. The tert-butyl group is non-polar and could contribute to the overall hydrophobicity of the compound. The allyloxy group could potentially participate in hydrogen bonding .

Scientific Research Applications

Stereoselective Synthesis

TVPC and its derivatives are employed in the stereoselective synthesis of substituted compounds. For instance, derivatives of TVPC reacted with L-selectride in anhydrous tetrahydrofuran yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield, illustrating its role in producing cis isomers stereoselectively (Boev et al., 2015).

Isochromene Derivatives Formation

In the field of palladium-catalyzed reactions, TVPC's derivative, tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane, was used in a reaction with pinacolone, leading to the direct formation of 1-vinyl-3-tert-butyl-1H-isochromene. This process highlights the compound's utility in ketone arylation and intramolecular cyclization reactions (Mutter et al., 2001).

Pipecolic Acid Derivatives Synthesis

A novel cascade of reactions following acid-catalyzed hydrolysis of a TVPC variant resulted in the formation of pipecolic acid derivatives, with the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This underscores TVPC's derivatives' potential in synthesizing complex amino acid derivatives (Purkayastha et al., 2010).

Polymer Stabilization

Research on organotin compounds in thermal stabilization of poly(vinyl chloride) has also seen applications of TVPC analogs. For example, reactions of dialkyltin mercaptides, thioglycollates, and carboxylates with chlorohydrocarbons involved TVPC-like model compounds to study the exchange reactions contributing to the stabilization process (Ayrey et al., 1972).

Oxidation Reactions

TVPC derivatives have facilitated the selective aerobic oxidation of allylic and benzylic alcohols. A study demonstrated the use of a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, as a catalyst for the oxidation of these alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a pharmaceutical, the piperidine ring could be important for binding to biological targets, as piperidine is a common motif in many drugs .

Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. Tert-butyl compounds can be flammable, and the potential for peroxide formation on the allyloxy group could present an additional hazard .

Future Directions

The utility of this compound would likely depend on its intended application. It could potentially be used as a building block in the synthesis of more complex molecules, or as a lead compound in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl 3-ethenyl-3-prop-2-enoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGCCFSHYNJSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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